6-Bromo-2,4-dichloro-8-methoxyquinazoline
Overview
Description
6-Bromo-2,4-dichloro-8-methoxyquinazoline (6-Br-2,4-DCHQ) is a synthetic compound that has been widely used in scientific research for its potential applications in medicinal chemistry, drug discovery, and biochemical research. It is a quinazoline derivative that is composed of a bromine atom attached to a 2,4-dichloro-8-methoxyquinazoline ring. 6-Br-2,4-DCHQ is a highly versatile compound that has been used in a variety of research applications, including cancer research, drug discovery, and biochemical studies.
Scientific Research Applications
Synthesis and Intermediates
Telescoping Process in Synthesis : The related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate in drug discoveries, was synthesized more efficiently by reducing isolation processes and increasing yield, indicating potential for optimizing synthesis routes involving similar compounds (Nishimura & Saitoh, 2016).
Synthesis of Halogenated Quinolines : Research on the synthesis of various halogenated quinolines, including those similar to 6-Bromo-2,4-dichloro-8-methoxyquinazoline, shows their utility as key building blocks in antimicrobial drug discovery (Flagstad et al., 2014).
Synthesis of Quinazoline Derivatives : A study on the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for vandetanib, highlights the relevance of such compounds in developing antagonists for specific receptors (Li Rong-dong, 2011).
Chemical Properties and Applications
Crystal Structure Analysis : Studies on the crystal structure of similar quinazoline compounds provide insights into their molecular interactions, which is crucial for understanding their potential applications in medicinal chemistry (Zhou et al., 2022).
Chemosensor Development : Research on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound with similarities to 6-Bromo-2,4-dichloro-8-methoxyquinazoline, revealed its potential as a chemosensor for detecting specific metal ions (Prodi et al., 2001).
Anti-Tuberculosis Activity : A study on derivatives of N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide demonstrated anti-tuberculosis activities, indicating potential medical applications of similar quinoline derivatives (Bai et al., 2011).
properties
IUPAC Name |
6-bromo-2,4-dichloro-8-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c1-15-6-3-4(10)2-5-7(6)13-9(12)14-8(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFVHGHVQYHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743555 | |
Record name | 6-Bromo-2,4-dichloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichloro-8-methoxyquinazoline | |
CAS RN |
864292-36-4 | |
Record name | 6-Bromo-2,4-dichloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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